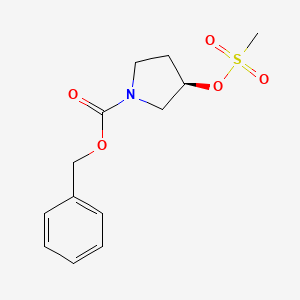

![molecular formula C17H15N3O2S2 B2880958 Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone CAS No. 338967-59-2](/img/structure/B2880958.png)

Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone, also known as PMSF, is a sulfone compound that is widely used in scientific research as a protease inhibitor. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Applications De Recherche Scientifique

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the formation of complex molecules. It serves as an intermediate in various chemical reactions due to its reactive sulfone group, which can undergo transformations to create new bonds. For instance, it can participate in Suzuki-Miyaura coupling reactions , which are pivotal in constructing carbon-carbon bonds, a fundamental step in synthesizing pharmaceuticals and other organic compounds.

Medicinal Chemistry

In medicinal chemistry, this molecule is an intermediate in the synthesis of Etoricoxib , a COX-2 inhibitor used as an anti-inflammatory drug. The sulfone group provides a point of chemical reactivity that can be exploited to build the molecular structure of Etoricoxib, showcasing the compound’s importance in drug development.

Materials Science

The pyridinyl and pyrimidinyl groups in the compound suggest potential applications in materials science. These nitrogen-containing heterocycles are often found in electronic materials and catalysts . Their ability to donate and accept electrons can be harnessed in creating new materials with specific electronic properties.

Photocatalysis

The compound’s structure indicates potential use in photocatalytic processes . Photocatalysis involves the acceleration of a photoreaction in the presence of a catalyst. In organic chemistry, photocatalytic methods can be used to create benzothiophenes and benzoselenophenes, which have applications ranging from materials science to pharmaceuticals.

Environmental Science

While direct applications in environmental science are not explicitly mentioned in the search results, the compound’s role in synthesizing biologically active molecules suggests potential use in developing environmentally friendly pesticides or herbicides . The specificity of such compounds can be tailored to minimize environmental impact.

Pharmacology

The compound’s relevance in pharmacology is tied to its role as an intermediate in synthesizing COX-2 inhibitors . These inhibitors are significant in creating drugs that provide pain relief and reduce inflammation without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Propriétés

IUPAC Name |

4-(methylsulfonylmethyl)-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-24(21,22)12-14-11-16(23-15-5-3-2-4-6-15)20-17(19-14)13-7-9-18-10-8-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBXXOUTHPFSQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)

![N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide](/img/structure/B2880879.png)

![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/no-structure.png)

![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)

![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2880886.png)

![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)

![4-((2,5-Dimethylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2880890.png)

![6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2880895.png)